molecular formula C20H25N3O3S B11211009 trans-4-{[(phenylsulfonyl)amino]methyl}-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide

trans-4-{[(phenylsulfonyl)amino]methyl}-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide

Cat. No.: B11211009
M. Wt: 387.5 g/mol
InChI Key: HOTZQTWTOJZVRL-UHFFFAOYSA-N
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Description

4-(BENZENESULFONAMIDOMETHYL)-N-[(PYRIDIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a sulfonamide group, a pyridine ring, and a cyclohexane carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONAMIDOMETHYL)-N-[(PYRIDIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:

    Formation of the Benzenesulfonamide Intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate amine under basic conditions to form the benzenesulfonamide intermediate.

    Cyclohexane Carboxamide Formation: The cyclohexane carboxamide moiety is synthesized by reacting cyclohexanecarboxylic acid with an amine, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

    Coupling of Intermediates: The final step involves coupling the benzenesulfonamide intermediate with the cyclohexane carboxamide intermediate in the presence of a base and a coupling agent to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONAMIDOMETHYL)-N-[(PYRIDIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide and pyridine groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(BENZENESULFONAMIDOMETHYL)-N-[(PYRIDIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONAMIDOMETHYL)-N-[(PYRIDIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(BENZENESULFONAMIDOMETHYL)-N-[(PYRIDIN-2-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE
  • 4-(BENZENESULFONAMIDOMETHYL)-N-[(PYRIDIN-4-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE

Uniqueness

The uniqueness of 4-(BENZENESULFONAMIDOMETHYL)-N-[(PYRIDIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. The position of the pyridine ring can significantly impact the compound’s pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C20H25N3O3S

Molecular Weight

387.5 g/mol

IUPAC Name

4-(benzenesulfonamidomethyl)-N-(pyridin-3-ylmethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C20H25N3O3S/c24-20(22-14-17-5-4-12-21-13-17)18-10-8-16(9-11-18)15-23-27(25,26)19-6-2-1-3-7-19/h1-7,12-13,16,18,23H,8-11,14-15H2,(H,22,24)

InChI Key

HOTZQTWTOJZVRL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNS(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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